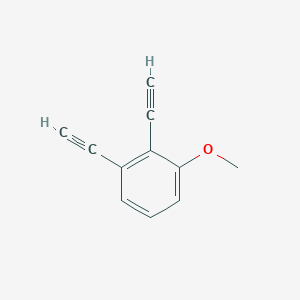
1,2-Diethynyl-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethynyl-3-methoxybenzene is an organic compound characterized by the presence of two ethynyl groups and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethynyl-3-methoxybenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 1,2-dibromobenzene, is subjected to bromination to introduce bromine atoms at specific positions on the benzene ring.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to form the ethynyl groups.
Deprotection: The trimethylsilyl protecting groups are removed using a base such as potassium hydroxide to yield the final product, this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles of Sonogashira coupling and deprotection can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethynyl-3-methoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Cyclization: Typically requires heating to high temperatures (e.g., 170°C) to initiate the reaction.
Major Products
Cyclization: Results in the formation of polycyclic aromatic compounds.
Substitution: Yields substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Diethynyl-3-methoxybenzene has several applications in scientific research:
Materials Science: Used in the synthesis of polymeric materials with enhanced thermal properties.
Medicinal Chemistry:
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and polycyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Diethynyl-3-methoxybenzene in various reactions involves the formation of reactive intermediates, such as diradicals in the case of Bergman cyclization. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the generation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diethynylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
2,3-Diethynylanisole: Similar structure but with ethynyl groups at different positions, affecting its chemical behavior.
Uniqueness
1,2-Diethynyl-3-methoxybenzene is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and potential for diverse applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
412041-47-5 |
|---|---|
Fórmula molecular |
C11H8O |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1,2-diethynyl-3-methoxybenzene |
InChI |
InChI=1S/C11H8O/c1-4-9-7-6-8-11(12-3)10(9)5-2/h1-2,6-8H,3H3 |
Clave InChI |
RHRJXRZLWDMUTC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


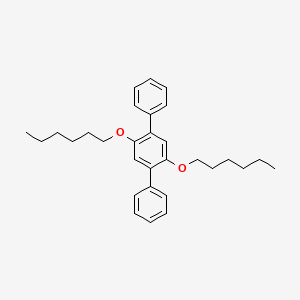
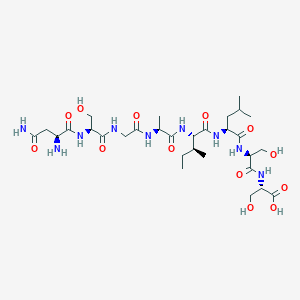
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
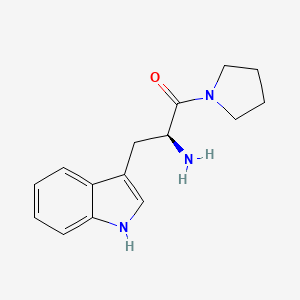
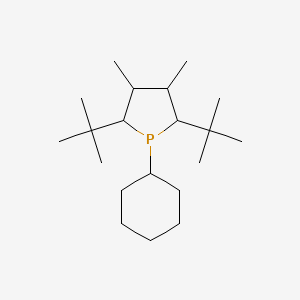
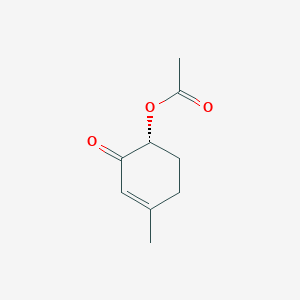
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
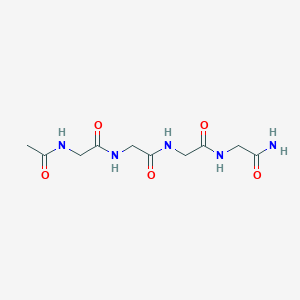
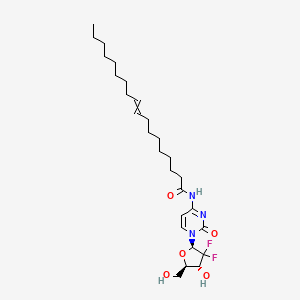

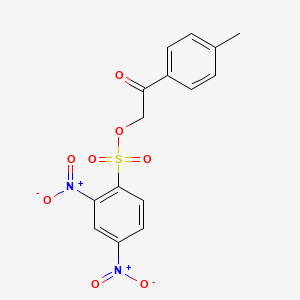
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
